tert-Butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine-1-carboxylate

Description

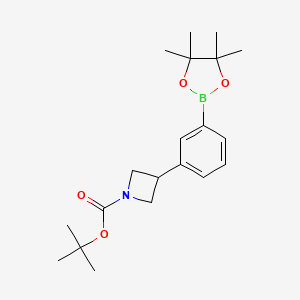

Chemical Structure: This compound consists of a tert-butyl carbamate-protected azetidine (4-membered nitrogen ring) linked to a phenyl group substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (boronic ester) moiety at the meta position. Molecular Formula: C₂₀H₂₉BNO₄. Molecular Weight: 363.27 g/mol. CAS No.: 1365922-90-2 . Key Features:

- The tert-butyl group enhances solubility in organic solvents and protects the azetidine nitrogen during synthesis.

- The boronic ester enables Suzuki-Miyaura cross-coupling reactions, a cornerstone in medicinal chemistry and materials science .

Applications: Primarily used as a synthetic intermediate in pharmaceuticals, agrochemicals, and organic electronics due to its reactivity in forming carbon-carbon bonds .

Properties

Molecular Formula |

C20H30BNO4 |

|---|---|

Molecular Weight |

359.3 g/mol |

IUPAC Name |

tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidine-1-carboxylate |

InChI |

InChI=1S/C20H30BNO4/c1-18(2,3)24-17(23)22-12-15(13-22)14-9-8-10-16(11-14)21-25-19(4,5)20(6,7)26-21/h8-11,15H,12-13H2,1-7H3 |

InChI Key |

QLBKDGCSGWFXET-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3CN(C3)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine-1-carboxylate typically involves the reaction of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine-1-carboxylate with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or sodium perborate can be used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate, are typically used in Suzuki-Miyaura reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura reactions can yield biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.

Scientific Research Applications

tert-Butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Biology: The compound can be used in the development of boron-containing drugs, which have potential therapeutic applications.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those that require boronic ester functionalities.

Industry: The compound is used in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism by which tert-Butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine-1-carboxylate exerts its effects depends on the specific reaction or application. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group interacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related azetidine and boronic ester derivatives, focusing on substituent position , reactivity , and applications .

Structural Analogues

Reactivity and Functional Differences

Substituent Position :

- Meta-substituted boronic esters (target compound) exhibit distinct electronic effects compared to para-substituted analogs (e.g., 1613259-77-0), influencing cross-coupling efficiency and regioselectivity .

- Pyrazole derivatives (e.g., 877399-35-4) introduce heterocyclic diversity, enhancing binding to biological targets like kinases .

- Electronic Effects: Electron-withdrawing groups (e.g., cyano in 1451390-84-3) increase boron electrophilicity, accelerating Suzuki-Miyaura reactions . Benzyl-substituted derivatives (e.g., 2296775-60-3) stabilize the boron center, improving shelf life under ambient conditions .

Ring Size :

Stability and Handling

Biological Activity

The compound tert-Butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine-1-carboxylate is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structure

The molecular formula of this compound is . The compound features a tert-butyl group attached to an azetidine ring, which is further substituted with a phenyl group containing a dioxaborolane moiety.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 389.29 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, the incorporation of boron-containing groups has been associated with enhanced antibacterial activity against various strains of bacteria. The specific activity of this compound against pathogens such as Mycobacterium tuberculosis has yet to be fully elucidated but suggests potential as a therapeutic agent in treating resistant infections .

Anticancer Potential

The compound's structural characteristics may also confer anticancer properties. A related study demonstrated that boron-containing compounds can inhibit cancer cell proliferation by inducing apoptosis in tumor cells while sparing normal cells. For example, compounds exhibiting similar dioxaborolane structures showed IC50 values in the low micromolar range against various cancer cell lines . The selectivity index—comparing effects on cancerous versus non-cancerous cells—indicates a promising therapeutic window for further development.

The proposed mechanisms of action for this class of compounds include:

- Inhibition of Key Enzymes : Compounds with similar structures have been shown to inhibit matrix metalloproteinases (MMPs), which are crucial in cancer metastasis.

- Disruption of Cellular Signaling : The interaction with cellular pathways involved in cell survival and proliferation could lead to enhanced apoptotic signaling in cancer cells.

Case Studies

- Study on Antibacterial Activity : A series of boron-containing azetidines were tested for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the phenyl ring significantly enhanced activity compared to standard antibiotics .

- Anticancer Activity Evaluation : In vitro assays demonstrated that derivatives of azetidine compounds exhibited potent inhibitory effects on breast cancer cell lines (MDA-MB-231) with IC50 values ranging from 0.87 to 12.91 μM. Notably, these compounds showed a marked decrease in toxicity towards normal cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine-1-carboxylate?

- Methodology: Synthesis typically involves multi-step reactions. For example, the azetidine ring can be functionalized via nucleophilic substitution or coupling reactions. The boronic ester group is often introduced using Suzuki-Miyaura cross-coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions . Purification via column chromatography or recrystallization ensures high purity (>95%), validated by NMR and HPLC .

Q. How should this compound be stored to maintain stability during experiments?

- Methodology: The boronic ester is moisture-sensitive. Store at 0–6°C in inert atmospheres (argon/nitrogen) and use sealed, desiccated containers. Stability tests via TLC or LC-MS over 1–2 weeks can monitor degradation .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology:

- NMR : Confirm structural integrity (¹H, ¹³C, and ¹¹B NMR for boronic ester verification) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight.

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How does the tert-butyl carbamate group influence reactivity in cross-coupling reactions?

- Methodology: The tert-butyl group acts as a protecting agent for the azetidine nitrogen, preventing undesired side reactions during boronic ester activation. Comparative studies using Boc-deprotected analogs (via TFA hydrolysis) show reduced coupling efficiency, highlighting its role in stabilizing intermediates .

Q. What strategies mitigate regioselectivity challenges in functionalizing the azetidine ring?

- Methodology: Computational modeling (DFT) predicts reactive sites on the azetidine ring. Experimental validation via directed ortho-metalation or transition-metal-catalyzed C–H activation (e.g., Pd-mediated) can achieve selective functionalization . Kinetic studies under varying temperatures (0–60°C) optimize reaction selectivity .

Q. Are there contradictions in reported catalytic systems for Suzuki-Miyaura reactions involving this compound?

- Data Contradiction Analysis: Some studies report high yields with Pd(OAc)₂/XPhos , while others prefer PdCl₂(dppf) . Systematic screening (e.g., using a 24-well plate with varying ligands, bases, and solvents) identifies optimal conditions. Contradictions may arise from trace oxygen/moisture or substrate-specific effects .

Q. How does the boronic ester moiety interact with biological targets in drug discovery?

- Methodology: The boronic ester can act as a bioisostere for carboxylates, enhancing binding to serine proteases (e.g., proteasome inhibitors). In vitro assays (e.g., enzyme inhibition IC₅₀ measurements) and X-ray crystallography reveal binding modes. Compare with non-boron analogs to assess pharmacokinetic improvements .

Methodological Tables

| Parameter | Conditions for Suzuki Coupling | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) | |

| Base | Cs₂CO₃ (2.5 equiv) | |

| Solvent | DMF/H₂O (9:1) | |

| Temperature | 80°C, 12 h | |

| Yield | 72–85% |

| Stability Data | Results | Reference |

|---|---|---|

| Hydrolytic Stability (pH 7.4) | t₁/₂ = 48 h | |

| Thermal Stability (25°C) | No decomposition over 7 days |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.